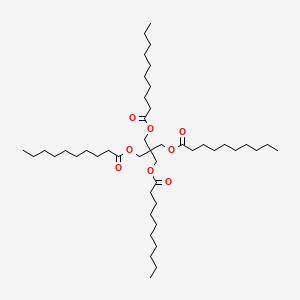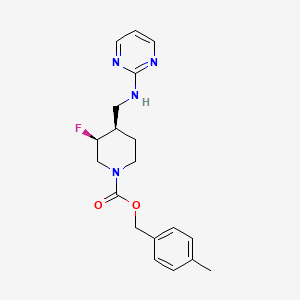
Rislenemdaz
描述
Rislenemdaz, also known as CERC-301 and MK-0657, is an orally active, selective NMDA receptor subunit 2B (NR2B) antagonist . It is under development by Cerecor in the United States as an adjunctive therapy for treatment-resistant depression (TRD) .
Molecular Structure Analysis
Rislenemdaz is a small-molecule antagonist of the NMDA receptor. The NMDA receptor is composed of several subunits, but Rislenemdaz is specific for the GluN2B subunits which are only seen in the spinal cord and forebrain . Rislenemdaz binds specifically to the GluN2B subunit in order to prevent endogenous glutamate from acting on it .
Physical And Chemical Properties Analysis
Rislenemdaz has the molecular formula C19H23FN4O2 . Its molecular weight is 358.4 g/mol . The IUPAC name for Rislenemdaz is (4-methylphenyl)methyl (3 S ,4 R )-3-fluoro-4- [ (pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate .
科学研究应用
Antidepressant Effects
Rislenemdaz, also known as MK-0657 and CERC-301, is in phase II clinical trials as an antidepressant drug . It has been found to improve despair-like behavior in mice . Both systemic and intra-LHb administration of Rislenemdaz alleviated chronic restraint stress (CRS)-induced despair-like behavior .
Role in Lateral Habenula (LHb)
The lateral habenula (LHb) plays an important role in the pathogenesis of depression . Rislenemdaz has been found to affect the LHb, such as downregulating brain-derived neurotrophic factor (BDNF) expression in the LHb .
GluN2B Antagonist
Rislenemdaz is a specific GluN2B antagonist . GluN2B-containing N-methyl-D-aspartate receptors and BDNF are expressed in the LHb . Rislenemdaz’s working mechanism for its antidepressant effects is not clearly understood, but it is believed to be related to its role as a GluN2B antagonist .
Neurotransmission Modulation
N-methyl-D-aspartate receptors (NMDARs) play critical roles in the physiological function of the mammalian central nervous system (CNS), including learning, memory, and synaptic plasticity, through modulating excitatory neurotransmission . Rislenemdaz, being a GluN2B-selective NMDAR negative allosteric modulator, could potentially influence these functions .
Role in Neurodegenerative Diseases
The dysregulation of NMDARs, which Rislenemdaz targets, has been identified in the pathophysiology of various brain diseases, such as Parkinson’s disease (PD), Alzheimer’s disease (AD), schizophrenia, and neuropathic pain . Therefore, Rislenemdaz could potentially have applications in the treatment of these conditions.
Positron Emission Tomography (PET) Imaging
Rislenemdaz has been used in the synthesis and preclinical evaluation of two 11C-labeled GluN2B-selective negative allosteric modulators for PET imaging . These PET ligands were labeled with [11C]CH3I in good radiochemical yields, high radiochemical purity, and high molar activity .
作用机制
Target of Action
Rislenemdaz, also known as CERC-301 or MK-0657, is a small-molecule antagonist of the NMDA receptor . Its primary target is the NMDA receptor subunit 2B (NR2B) . The NR2B subunits are primarily located in the spinal cord and forebrain .
Mode of Action
Rislenemdaz binds specifically to the GluN2B subunit of the NMDA receptor, preventing endogenous glutamate from acting on it . This specificity allows Rislenemdaz to mitigate the symptoms of depression without having many adverse effects due to off-target binding .
Biochemical Pathways
The NMDA receptor, an ionotropic glutamate receptor, plays a crucial role in the pathophysiology and treatment responsivity of major depressive disorder (MDD) . Rislenemdaz, by acting as an antagonist to the GluN2B subunit of the NMDA receptor, affects the glutamatergic neurotransmission pathway . It has been suggested that Rislenemdaz may exert its antidepressant effects through affecting the lateral habenula (LHb) such as downregulating brain-derived neurotrophic factor (BDNF) expression in the LHb .
Pharmacokinetics
Rislenemdaz is orally active . It and its active metabolite have been shown to have an onset of action of about 1 hour and half-lives of 12–17 hours and 21–26 hours, respectively . It has been proven to have a very high binding affinity for its target (Ki = 8.1 nM) .
Result of Action
The molecular and cellular effects of Rislenemdaz’s action include a reduction in the expression of GluN2B, BDNF, and c-Fos (a neuronal activity marker) in the LHb . Both systemic and intra-LHb administration of Rislenemdaz alleviated chronic restraint stress (CRS)-induced despair-like behavior .
Action Environment
For instance, in a study where Rislenemdaz was administered under a chronic restraint stress (CRS)-induced depressive-like mouse model, it was found to alleviate CRS-induced despair-like behavior .
未来方向
Rislenemdaz is currently in phase II clinical trials as an antidepressant drug . The future directions of Rislenemdaz will likely depend on the results of these clinical trials and subsequent regulatory review. If successful in clinical trials, Rislenemdaz could potentially be approved for use as a treatment for depression.
属性
IUPAC Name |
(4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECBFDWSXWAXHY-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031864 | |
| Record name | Rislenemdaz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rislenemdaz | |
CAS RN |
808733-05-3, 808732-98-1 | |
| Record name | rel-(4-Methylphenyl)methyl (3R,4S)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=808733-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rislenemdaz [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808732981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0657, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808733053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CERC-301 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rislenemdaz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RISLENEMDAZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HAM167S5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RISLENEMDAZ, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DY7M91WQ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




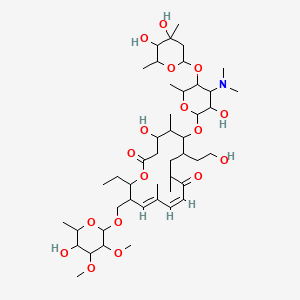


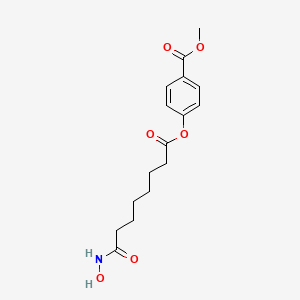
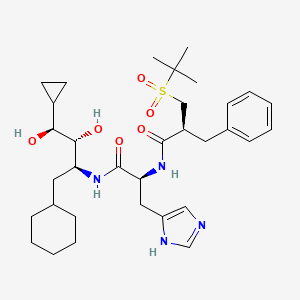
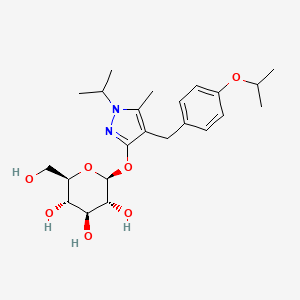
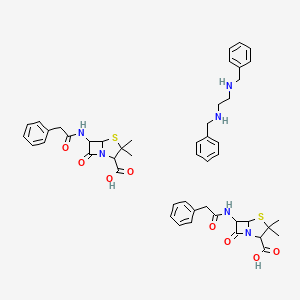



![3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1679280.png)
